molecular formula C2H8ClNO B14080060 2-amino(113C)ethanol;hydrochloride

2-amino(113C)ethanol;hydrochloride

Cat. No.: B14080060
M. Wt: 98.54 g/mol
InChI Key: PMUNIMVZCACZBB-CGOMOMTCSA-N
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Description

2-Amino(113C)ethanol;hydrochloride, also known as ethanolamine hydrochloride, is a chemical compound with the molecular formula C2H8ClNO. It is a colorless, viscous liquid with an ammonia-like odor. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino(113C)ethanol;hydrochloride can be synthesized through the reaction of ethylene oxide with ammonia, followed by the addition of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where ethylene oxide and ammonia are reacted in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. This method ensures efficient production and high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-Amino(113C)ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperature and pressure conditions to ensure desired product formation .

Major Products Formed

The major products formed from these reactions include various amines, aldehydes, and substituted ethanolamine derivatives. These products have significant applications in different fields .

Scientific Research Applications

2-Amino(113C)ethanol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is involved in the synthesis of phospholipids, which are essential components of cell membranes.

    Medicine: It is used in the formulation of pharmaceuticals and as a precursor for the synthesis of various drugs.

    Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-amino(113C)ethanol;hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it acts as a precursor for the synthesis of phosphatidylethanolamine, a key component of cell membranes. It also plays a role in the removal of carbon dioxide and hydrogen sulfide from natural gas and other gases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino(113C)ethanol;hydrochloride include:

  • N-Methylethanolamine
  • Diethanolamine
  • Triethanolamine

Comparison

Compared to these similar compounds, this compound is unique due to its bifunctional nature, containing both a primary amine and a primary alcohol. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile in various applications .

Properties

Molecular Formula

C2H8ClNO

Molecular Weight

98.54 g/mol

IUPAC Name

2-amino(113C)ethanol;hydrochloride

InChI

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i2+1;

InChI Key

PMUNIMVZCACZBB-CGOMOMTCSA-N

Isomeric SMILES

C([13CH2]O)N.Cl

Canonical SMILES

C(CO)N.Cl

Origin of Product

United States

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